1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that belongs to the class of chromanone derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one framework, which is part of this compound, is a major building block in a large class of medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the chroman-4-one framework: This can be achieved through various synthetic methodologies, including the use of catalysts and specific reaction conditions to form the chromanone structure.
Introduction of the hydroxy group: The hydroxy group is introduced at the 4-position of the chromanone ring through selective hydroxylation reactions.
Attachment of the urea moiety: The urea group is attached to the chromanone derivative through a reaction with an appropriate isocyanate or carbamate precursor.
Incorporation of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromanone ring can be reduced to form chromanol derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogenated compounds or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield chromanone derivatives, while reduction of the chromanone ring may produce chromanol derivatives.
Scientific Research Applications
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The chromanone framework allows it to interact with various enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chromanone derivatives: These compounds share the chromanone framework and exhibit similar biological activities.
Trifluoromethylphenyl ureas: These compounds contain the trifluoromethylphenyl group and are known for their pharmacological properties.
Uniqueness
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of the chromanone framework and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-5-1-3-7-14(12)23-16(24)22-11-17(25)9-10-26-15-8-4-2-6-13(15)17/h1-8,25H,9-11H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNUUOOHMISOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.